molecular formula C10H10BrClO3 B7749298 4-(2-Bromo-4-chlorophenoxy)butanoic acid

4-(2-Bromo-4-chlorophenoxy)butanoic acid

Cat. No.: B7749298
M. Wt: 293.54 g/mol
InChI Key: DIBVIPFPQBZOLK-UHFFFAOYSA-N
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Description

4-(2-Bromo-4-chlorophenoxy)butanoic acid is an organic compound with the molecular formula C10H10BrClO3 It is a derivative of butanoic acid, where the butanoic acid moiety is substituted with a 2-bromo-4-chlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromo-4-chlorophenoxy)butanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-4-chlorophenol and butanoic acid derivatives.

    Esterification: The 2-bromo-4-chlorophenol is reacted with butanoic acid or its derivatives under acidic conditions to form an ester intermediate.

    Hydrolysis: The ester intermediate is then hydrolyzed under basic conditions to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification and hydrolysis processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromo-4-chlorophenoxy)butanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenoxy group can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction can be used to remove or modify the bromine and chlorine substituents.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent can facilitate substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under controlled conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various phenoxy derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized butanoic acid derivatives.

Scientific Research Applications

4-(2-Bromo-4-chlorophenoxy)butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Bromo-4-chlorophenoxy)butanoic acid involves its interaction with specific molecular targets. The phenoxy group allows the compound to interact with various enzymes and receptors, potentially modulating their activity. The bromine and chlorine substituents can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromo-2-chlorophenoxy)butanoic acid
  • 4-(2-Bromo-4-ethylphenoxy)butanoic acid
  • 4-(2-Bromo-4-tert-butylphenoxy)butanoic acid
  • 4-(2-Chlorophenoxy)butanoic acid
  • 4-(4-Chlorophenoxy)butanoic acid

Uniqueness

4-(2-Bromo-4-chlorophenoxy)butanoic acid is unique due to the specific positioning of the bromine and chlorine atoms on the phenoxy group This unique substitution pattern can result in distinct chemical and biological properties compared to other similar compounds

Properties

IUPAC Name

4-(2-bromo-4-chlorophenoxy)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClO3/c11-8-6-7(12)3-4-9(8)15-5-1-2-10(13)14/h3-4,6H,1-2,5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIBVIPFPQBZOLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)OCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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